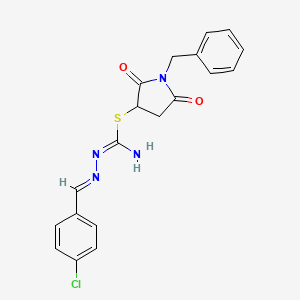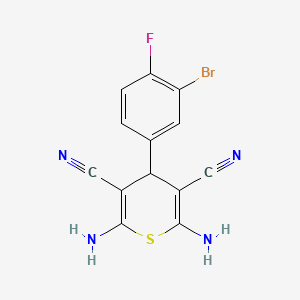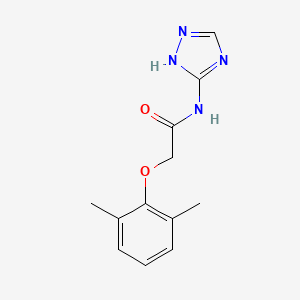![molecular formula C18H20N2O2 B11113621 4-butoxy-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11113621.png)
4-butoxy-N'-[(E)-phenylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C20H24N2O2. It exists in a trans conformation with respect to the C=N bond, and the dihedral angle between the benzene rings is approximately 79.0°
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-butoxybenzohydrazide and benzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenylmethylidene groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-N’-(3-phenoxybenzylidene)benzohydrazide: This compound has similar structural features but different substituents, which may influence its biological activity.
4-Butoxy-N’-(2-naphthylmethylene)benzohydrazide: Another similar compound with a naphthyl group instead of a phenylmethylidene group.
Uniqueness
4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-butoxybenzamide |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-13-22-17-11-9-16(10-12-17)18(21)20-19-14-15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,20,21)/b19-14+ |
InChI Key |
BYHYFOLWUMRHPT-XMHGGMMESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11113542.png)

![4-Bromo-2-[4-(4-ethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11113558.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11113565.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11113571.png)
![Ethyl 5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11113584.png)
![3-cyclohexyl-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11113586.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-chlorobenzamide](/img/structure/B11113591.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11113595.png)
![N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide](/img/structure/B11113598.png)
![4,4'-[(2-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11113603.png)



